

(Tetrahydro-2H-pyran-4-yl)methanol synthesis route

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Compound of Interest

Compound Name: 2-(Tetrahydro-2H-pyran-4-yl)ethanol

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An In-Depth Technical Guide to the Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol

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Abstract

(Tetrahydro-2H-pyran-4-yl)methanol, CAS No. 14774-37-9, is a pivotal building block in modern medicinal chemistry and materials science.^{[1][2]} Its saturated heterocyclic structure is a common motif in a variety of pharmaceutical agents, where it serves to improve physicochemical properties such as solubility and metabolic stability.^{[3][4]} This guide provides an in-depth analysis of the prevalent synthetic routes to this valuable intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and comparative analysis to inform process development and scale-up for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in drug discovery. Its non-planar, saturated nature allows for precise three-dimensional positioning of substituents, while the ether oxygen can act as a hydrogen bond acceptor, influencing molecular conformation and target binding. (Tetrahydro-2H-pyran-4-yl)methanol (THPM) provides a versatile handle—a primary alcohol—for further chemical elaboration, making it a key starting material for

compounds such as CB2 cannabinoid receptor agonists and Toll-like receptor 7 (TLR7) agonists for treating viral hepatitis.[3] The selection of an optimal synthetic route to THPM is therefore a critical decision, balancing factors of yield, purity, cost, safety, and scalability.

Primary Synthesis Route: Reduction of Carboxylic Acid Esters

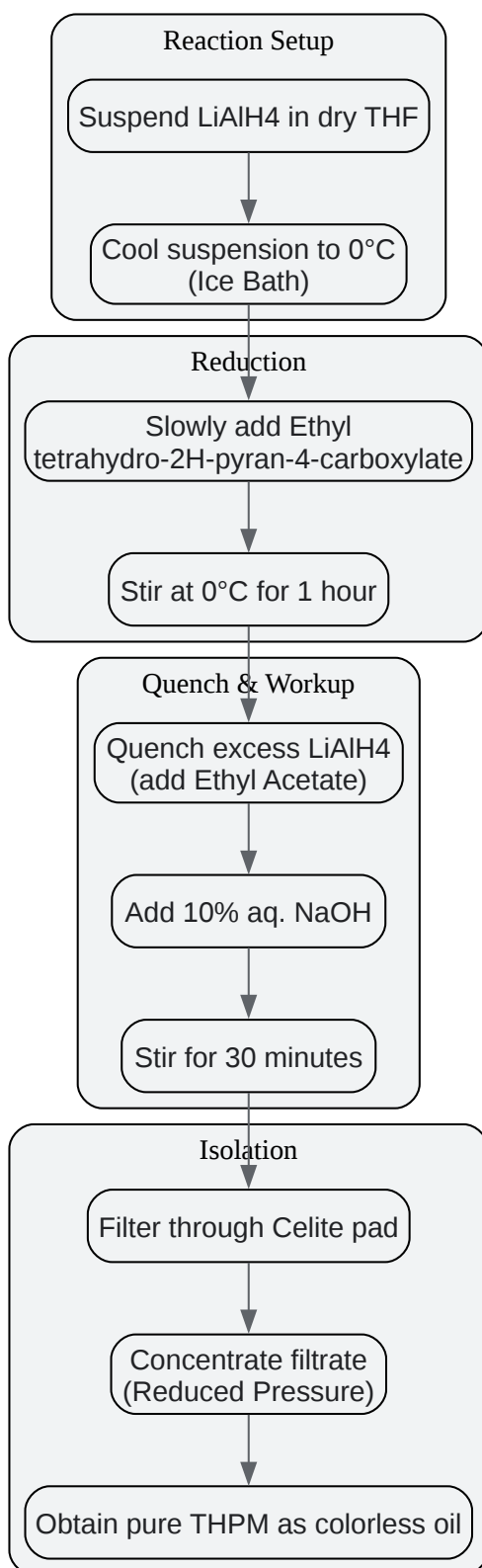
The most direct and widely cited laboratory-scale synthesis of THPM involves the reduction of a 4-substituted tetrahydropyran carbonyl compound. The reduction of the corresponding ethyl ester, ethyl tetrahydro-2H-pyran-4-carboxylate, using a powerful hydride-donating agent is particularly effective and high-yielding.

Mechanistic Rationale: The Role of Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which allows for the complete reduction of the ester to the primary alcohol under mild conditions.

- **Expertise & Causality:** The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to yield an intermediate aldehyde. The aldehyde is immediately reduced further by a second equivalent of hydride to form an alkoxyaluminate salt. An aqueous workup then protonates the alkoxide to yield the final product, (tetrahydro-2H-pyran-4-yl)methanol. The use of a highly polar aprotic solvent like tetrahydrofuran (THF) is critical as it effectively solvates the lithium cation and is stable to the reducing agent. The reaction is initiated at 0°C to control the initial, highly exothermic addition of LiAlH₄.

Visualized Workflow: Ester Reduction



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Caption: Experimental workflow for the LiAlH_4 reduction of ethyl tetrahydro-2H-pyran-4-carboxylate.

Detailed Experimental Protocol: LiAlH_4 Reduction

This protocol is adapted from a well-established procedure yielding the target compound in high purity.^{[3][5]}

- **Inert Atmosphere:** Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
- **Reagent Suspension:** Charge the flask with lithium aluminum hydride (4.0 g, 104 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).
- **Cooling:** Cool the stirred suspension to 0°C using an ice-water bath.
- **Substrate Addition:** Slowly add a solution of ethyl tetrahydro-2H-pyran-4-carboxylate (5.0 g, 34.7 mmol) in THF dropwise via the dropping funnel, ensuring the internal temperature remains below 5°C.
- **Reaction:** After the addition is complete, stir the reaction mixture at 0°C for 1 hour. Monitor reaction completion by Thin Layer Chromatography (TLC).
- **Quenching:** Cautiously quench the excess LiAlH_4 by the slow, dropwise addition of ethyl acetate (20 mL). (Caution: Highly exothermic, gas evolution).
- **Workup:** Slowly add 10% aqueous sodium hydroxide (NaOH) solution. The mixture will become a granular precipitate.
- **Stirring:** Continue stirring the resulting mixture for an additional 30 minutes.
- **Filtration:** Filter the mixture through a pad of diatomaceous earth (Celite) to remove the aluminum salts. Wash the filter cake with additional THF.
- **Concentration:** Combine the filtrates and concentrate under reduced pressure to yield (tetrahydro-2H-pyran-4-yl)methanol as a colorless oil.^[3]

| Parameter | Value | Source |
|-------------------|---|--------|
| Starting Material | Ethyl tetrahydro-2H-pyran-4-carboxylate | [5] |
| Product | (Tetrahydro-2H-pyran-4-yl)methanol | [5] |
| Yield | 3.9 g (96%) | [3][5] |
| Appearance | Colorless Oil | [1][3] |
| Purity (GC) | ≥ 97% | [1] |

Alternative Synthesis Route: Catalytic Hydrogenation

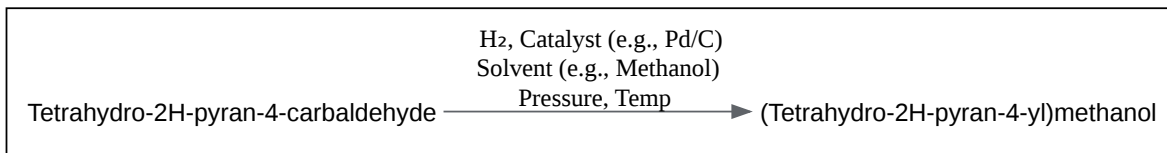
For industrial-scale production, catalytic hydrogenation presents a more cost-effective and safer alternative to using stoichiometric, pyrophoric metal hydrides like LiAlH_4 . This pathway typically involves the reduction of an unsaturated pyran precursor or the corresponding aldehyde/ester under hydrogen pressure.

Rationale and Advantages

Catalytic transfer hydrogenation or direct hydrogenation using H_2 gas are common industrial practices.[6] The choice of catalyst (e.g., Palladium, Platinum, Raney Nickel) is crucial for efficiency and selectivity.

- **Trustworthiness & Scalability:** This method avoids the hazards and complex workup associated with LiAlH_4 . Catalysts are used in small amounts and can often be recycled. The process is more amenable to continuous flow reactors, a significant advantage for large-scale manufacturing. For example, 3,4-dihydro-2H-pyran can be readily hydrogenated to tetrahydropyran using a metal catalyst like Raney-Nickel or Palladium.[7] A similar strategy can be applied to a 4-substituted precursor.

Visualized Reaction Scheme: Catalytic Hydrogenation



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Caption: General scheme for the synthesis of THPM via catalytic hydrogenation of the corresponding aldehyde.

Conceptual Protocol: Catalytic Hydrogenation

While a specific, detailed public-domain protocol for this exact transformation is less common than the LiAlH₄ route, the following represents a standard approach based on established principles of catalytic hydrogenation.[6][8]

- **Reactor Setup:** Charge a high-pressure hydrogenation vessel (autoclave) with the starting material (e.g., Tetrahydro-2H-pyran-4-carbaldehyde), a suitable solvent (e.g., methanol, ethanol), and the catalyst (e.g., 5% Pd/C, 5-10% w/w).
- **Inerting:** Seal the vessel and purge several times with nitrogen, followed by hydrogen gas.
- **Reaction:** Pressurize the vessel with hydrogen (e.g., 30-50 psi) and heat to the desired temperature (e.g., 50-80°C).[9]
- **Monitoring:** Monitor the reaction progress by observing hydrogen uptake and/or periodic sampling and analysis (GC, LC-MS).
- **Workup:** Upon completion, cool the reactor, vent the excess hydrogen, and purge with nitrogen.
- **Isolation:** Filter the reaction mixture to remove the catalyst. The catalyst can be retained for potential reuse.
- **Purification:** Concentrate the filtrate under reduced pressure. The crude product can be further purified by vacuum distillation if necessary.

Comparative Analysis of Synthesis Routes

The choice between these primary routes depends heavily on the scale of production and available resources.

| Feature | Route 1: LiAlH ₄ Reduction | Route 2: Catalytic Hydrogenation |
|-------------------|---|--|
| Starting Material | Ester or Carboxylic Acid | Aldehyde, Ester, or Unsaturated Precursor |
| Key Reagents | LiAlH ₄ (stoichiometric) | H ₂ gas, Metal Catalyst (catalytic) |
| Typical Yield | Very High (e.g., 96%)[3][5] | Good to Excellent (75-95%)[9] |
| Scalability | Poor; hazardous on large scale | Excellent; standard industrial process |
| Safety Concerns | Pyrophoric reagent, exothermic quench | Flammable H ₂ gas, high pressure |
| Workup | Complex; involves quenching and filtration of salts | Simple; catalyst filtration |
| Cost | High reagent cost (LiAlH ₄) | Lower; catalyst is recyclable |
| Ideal Application | Laboratory / Bench-scale synthesis | Pilot Plant / Industrial Manufacturing |

Product Characterization

Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.

| Technique | Expected Data for (Tetrahydro-2H-pyran-4-yl)methanol |
|--------------------|--|
| ¹ H NMR | (400 MHz, DMSO-d ₅) δ 4.46 (bs, 1H, -OH), 3.82 (dd, 2H), 3.25-3.22 (m, 4H), 1.62-1.52 (m, 3H), 1.18-1.04 (m, 1H).[3] |
| Molecular Formula | C ₆ H ₁₂ O ₂ [5][10] |
| Molecular Weight | 116.16 g/mol [5][10] |
| Boiling Point | 110 °C @ 20 mmHg[1] |
| Appearance | Colorless to slightly yellow clear liquid[1] |

Conclusion

The synthesis of (Tetrahydro-2H-pyran-4-yl)methanol can be effectively achieved through several pathways, with the reduction of ester derivatives via lithium aluminum hydride being the preferred method for high-yield laboratory synthesis. For industrial applications, catalytic hydrogenation offers a safer, more scalable, and cost-effective alternative. The selection of a specific route should be guided by a thorough evaluation of the required scale, safety infrastructure, economic constraints, and desired purity of the final product. This guide provides the foundational knowledge for researchers and process chemists to make informed decisions in the synthesis of this critical chemical intermediate.

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